3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H22N4O4S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-3-8-25-20-16(22(29)27-9-4-5-14(2)21(27)26-20)11-19-23(30)28(24(33)34-19)12-15-6-7-17-18(10-15)32-13-31-17/h4-7,9-11,25H,3,8,12-13H2,1-2H3/b19-11- |
InChI Key |
KTYIGEMQCHJXHF-ODLFYWEKSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine and β-Ketoester
Reacting 2-aminopyridine derivatives with ethyl acetoacetate in the presence of Al<sub>3</sub>PW<sub>12</sub>O<sub>40</sub> (20 mol%) in toluene at 80°C for 6 hours yields 9-methylpyrido[1,2-a]pyrimidin-4-one. The catalyst’s dual Brønsted-Lewis acidity facilitates rapid cyclization, achieving >90% yield.
Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Al<sub>3</sub>PW<sub>12</sub>O<sub>40</sub> | 80 | 6 | 92 |
| H<sub>3</sub>PW<sub>12</sub>O<sub>40</sub> | 80 | 12 | 78 |
Formation of the Thiazolidinone Moiety
The thiazolidin-4-one ring is constructed via cycloalkylation of thiosemicarbazones.
Synthesis of Benzodioxolyl Thiosemicarbazide
Benzodioxole-5-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux (12 hours) to form the corresponding thiosemicarbazone. Cycloalkylation with ethyl chloroacetate in acetic acid at 100°C for 8 hours produces 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (75–82% yield).
Key Reaction Parameters:
-
Solvent: Glacial acetic acid
-
Temperature: 100°C
-
Catalyst: None (thermal activation)
Knoevenagel Condensation for Coupling
The Z-configured exocyclic double bond is established via microwave-assisted Knoevenagel condensation.
Microwave-Assisted Coupling
Equimolar amounts of 9-methylpyrido[1,2-a]pyrimidin-4-one and 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergo condensation in acetic acid (6.6 eq) with sodium acetate (1 eq) under microwave irradiation (120°C, 20 minutes). The Z-isomer is exclusively formed due to thermodynamic control, yielding 83–98%.
Table 2: Comparative Analysis of Condensation Methods
Introduction of the Propylamino Group
Amination at position 2 is achieved via nucleophilic substitution.
Chlorination and Propylamine Substitution
The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is chlorinated using POCl<sub>3</sub> (3 eq) at 90°C for 4 hours. Subsequent reaction with propylamine in THF at 60°C for 12 hours installs the propylamino group (68% yield over two steps).
Critical Considerations:
-
Excess POCl<sub>3</sub> ensures complete chlorination.
-
Anhydrous conditions prevent hydrolysis.
Final Assembly and Purification
The propylamino-substituted intermediate is coupled with the thiazolidinone derivative via a Suzuki-Miyaura cross-coupling (palladium catalyst) or direct condensation, followed by recrystallization from ethanol/water (7:3).
Purification Protocol:
-
Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 1:1).
-
Recrystallization (ethanol/water).
Stereochemical and Analytical Validation
Z-Configuration Confirmation
NOESY NMR analysis confirms the Z-geometry, showing proximity between the benzodioxolymethyl proton (δ 4.32 ppm) and the pyrido[1,2-a]pyrimidinone aromatic protons.
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidinone-H), 6.89–7.02 (m, 3H, benzodioxole-H), 4.32 (s, 2H, CH<sub>2</sub>), 3.45 (t, 2H, propylamino-CH<sub>2</sub>).
Challenges and Optimization Strategies
-
Stereochemical Control: Microwave irradiation promotes Z-selectivity by minimizing side reactions.
-
Catalyst Recycling: Al<sub>3</sub>PW<sub>12</sub>O<sub>40</sub> is recoverable via filtration, retaining 85% activity after three cycles.
-
Yield Improvement: Sequential one-pot reactions reduce intermediate isolation steps, enhancing overall yield to 72%.
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Conventional Yield (%) | Optimized Yield (%) |
|---|---|---|
| Pyrido[1,2-a]pyrimidinone | 78 | 92 |
| Thiazolidinone | 75 | 98 |
| Final Coupling | 62 | 83 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Structural Insights
The compound features a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and multiple functional groups that contribute to its biological activity. The presence of the benzodioxole moiety enhances its potential for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study focused on its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound's structural features allow it to interact effectively with targets involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it can act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.
Case Study: In Silico Evaluation
A computational study evaluated the binding affinity of the compound to 5-lipoxygenase. The results indicated strong interactions, suggesting its potential for further development as an anti-inflammatory drug.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its unique structure may enhance its efficacy compared to traditional antibiotics.
Case Study: Antibacterial Screening
In laboratory tests, the compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to explore its mechanism of action in microbial inhibition.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic interventions in metabolic disorders. Its interactions with enzymes involved in metabolic pathways could lead to innovative treatments.
Case Study: Enzyme Kinetics
Kinetic studies revealed that the compound effectively inhibits key enzymes related to glucose metabolism. This finding positions it as a potential agent for managing diabetes.
Drug Development Potential
Given its diverse biological activities and unique chemical structure, this compound is being investigated for its potential in drug development. Researchers are focusing on optimizing its pharmacokinetic properties for better efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, resulting in changes at the cellular or organismal level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Variations and Implications
Key Findings:
Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-ylmethyl group in the target compound provides electron-rich aromaticity, enhancing binding to enzymes like cyclooxygenase (COX) or cytochrome P450 isoforms compared to phenyl or alkyl analogs . Propylamino at the 2-position balances hydrophobicity and hydrogen-bond donor capacity, unlike bulkier groups (e.g., benzylamino in ), which may sterically hinder target engagement.
Computational Similarity Analysis: Tanimoto coefficients (Morgan fingerprints) between the target compound and analogs range from 0.65–0.85, indicating moderate structural overlap . The lowest similarity (0.65) is observed with the pyrazolo[3,4-d]pyrimidinone analogs in , which lack the pyrido core. QSAR models predict that the benzodioxole group increases metabolic stability by 20% compared to chlorophenyl-substituted thiazolidinones .
Bioactivity Clustering: Hierarchical clustering of bioactivity profiles (NCI-60 data) groups the target compound with morpholinyl ethyl and imidazolyl propyl analogs, suggesting shared mechanisms like kinase or HDAC inhibition . In contrast, benzylamino and allylamino analogs cluster separately, linked to cytotoxicity in leukemia cell lines .
Research Implications
- Drug Design: The 1,3-benzodioxole moiety is a privileged scaffold for CNS-targeted agents due to its blood-brain barrier permeability. Substituting the propylamino group with polar moieties (e.g., morpholinyl) could optimize pharmacokinetics .
- Synthetic Challenges : Introducing the Z-configuration in the methylidene bridge requires strict temperature control during condensation, as seen in . Side products with E-configuration show 10-fold lower activity in preliminary assays .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various functional groups and heterocycles. This article explores its biological activity, focusing on potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O6S2 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | WTBPNDTUCSKCJK-NDENLUEZSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized to exert its effects through the inhibition of specific enzymes or receptors involved in critical signaling pathways. Preliminary studies suggest that it may interact with kinases and other regulatory proteins, potentially influencing cell proliferation and apoptosis.
Biological Activity
Research indicates that the compound exhibits significant biological activities , including:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines such as Huh7 D12 and MDA-MB 231. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of DYRK1A kinase, which plays a role in several cellular processes including differentiation and proliferation. IC50 values in preliminary tests indicate promising inhibitory activity.
- Neuroprotective Effects : Given its structural components, there are indications that it may possess neuroprotective properties, making it a candidate for further investigation in neurological disorders.
Case Studies
Several studies have explored the biological effects of compounds structurally related to the target molecule:
Study 1: DYRK1A Inhibition
A study published in MDPI evaluated a series of thiazolidinone derivatives for their ability to inhibit DYRK1A. The results indicated that certain modifications to the thiazolidinone core could enhance inhibitory potency. The lead compounds demonstrated sub-micromolar affinities for DYRK1A, suggesting that similar modifications could be explored for our target compound .
Study 2: Antiproliferative Activity
In research assessing various thiazolidinone derivatives against cancer cell lines, compounds with similar structural motifs displayed significant antiproliferative effects. For example, derivatives with benzodioxole substitutions showed enhanced activity against breast cancer cells (MDA-MB 231) with IC50 values below 10 µM.
Synthesis and Derivative Exploration
The synthesis of this compound involves multi-step organic reactions to construct its complex structure. Each synthetic step requires optimization to achieve high yields and purity. Furthermore, exploring derivatives by modifying functional groups could lead to compounds with enhanced biological activities or different pharmacological profiles.
Synthetic Route Overview
The general synthetic route includes:
- Formation of the thiazolidinone ring.
- Construction of the pyrido-pyrimidine core.
- Introduction of various functional groups through nucleophilic substitution reactions.
Q & A
Q. Progress Monitoring :
- Thin-Layer Chromatography (TLC) at each step to track reactant consumption.
- High-Performance Liquid Chromatography (HPLC) for quantifying purity (>95% threshold) .
How can reaction conditions be optimized to improve yield and selectivity?
Q. Advanced Synthesis Considerations
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during cyclization .
- Temperature Gradients : Optimize stepwise heating (e.g., 60°C for condensation, 110°C for cyclization) to minimize side products .
- Solvent Polarity : Compare aprotic solvents (DMF, DMSO) versus ethers to balance reaction rate and byproduct formation .
Q. Example Optimization Table :
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF vs. THF | 72 vs. 58 | 95 vs. 88 |
| Catalyst | ZnCl₂ vs. None | 85 vs. 60 | 93 vs. 90 |
| Reaction Time | 6h vs. 12h | 78 vs. 82 | 94 vs. 91 |
What analytical techniques are essential for confirming the compound’s structure?
Q. Basic Structural Characterization
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
How can X-ray crystallography resolve ambiguities in stereochemistry or tautomeric forms?
Q. Advanced Structural Analysis
Q. Key Metrics for Refinement :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition Number | To be assigned |
How do TLC and HPLC complement each other in assessing purity?
Q. Methodological Comparison
- TLC : Rapid qualitative analysis using silica plates; visualize UV-active spots (Rf ≈ 0.3–0.5 for target compound) .
- HPLC : Quantitative analysis with C18 columns (acetonitrile/water gradient); retention time ~12–14 minutes .
Limitations : TLC may miss low-concentration impurities, while HPLC requires calibration standards.
How to resolve contradictions between spectroscopic data and computational modeling results?
Q. Data Reconciliation Strategies
- Case Example : Discrepancy in NMR-predicted vs. crystallography-observed tautomeric forms.
What methodologies are suitable for evaluating biological activity?
Q. Pharmacological Screening
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates .
- Cell-Based Studies : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays .
- Structural Analogs : Compare with known active compounds (see table below) :
| Compound Class | Target Activity | Reference |
|---|---|---|
| Thiazolidinone derivatives | Antimicrobial | |
| Pyrazolopyrimidines | Anticancer |
How can computational tools predict solubility and stability?
Q. Advanced Modeling Approaches
Q. Experimental Validation :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
What strategies address low yields in final coupling steps?
Q. Troubleshooting Synthesis
Q. Yield Improvement Table :
| Strategy | Yield Increase (%) |
|---|---|
| Microwave Irradiation | +25 |
| Boc Protection | +18 |
How to differentiate isomeric forms using spectroscopic and computational methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
